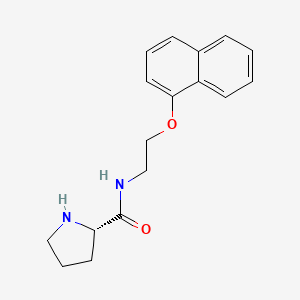![molecular formula C15H11FN2O B7645605 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)
1-[(2-Fluorophenyl)methyl]quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluorophenyl)methyl]quinoxalin-2-one, also known as FMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoxaline derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one is not fully understood, but it is known to modulate the activity of various receptors and enzymes. In particular, this compound has been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory. It has also been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of the NMDA receptor and phosphodiesterase 10A, this compound has been shown to modulate the activity of other receptors and enzymes, including the dopamine D2 receptor and the enzyme nitric oxide synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one in lab experiments is its high yield and availability. It is also a well-studied compound, with a variety of potential applications in neuroscience, cancer research, and drug discovery.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on various biological systems and may limit its potential applications.
Direcciones Futuras
There are several future directions for research involving 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one. One area of interest is the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of this compound-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one involves the condensation of 2-fluorobenzylamine and 2-chloroquinoxaline in the presence of a base. This reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization. The yield of this compound is typically high, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
1-[(2-Fluorophenyl)methyl]quinoxalin-2-one has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This inhibition may have potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action may have potential applications for the development of new cancer therapies.
This compound has also been used in drug discovery as a lead compound for the development of new drugs. Its ability to modulate the activity of various receptors and enzymes makes it a promising candidate for the development of drugs targeting these pathways.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-2-1-5-11(12)10-18-14-8-4-3-7-13(14)17-9-15(18)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHLOQVHQAXHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)


![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![(2S)-N-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645606.png)
